6-Azidohexan-1-amine
Overview
Description
6-Azidohexan-1-amine: is an organic compound with the molecular formula C6H14N4 . It is characterized by the presence of an azide group (-N3) attached to a hexylamine chain. This compound is often used in various chemical reactions and research applications due to its unique reactivity and functional properties .
Scientific Research Applications
Chemistry: 6-Azidohexan-1-amine is used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry .
Biology: In biological research, it is used to label biomolecules due to its ability to form stable triazole linkages with alkyne-functionalized molecules .
Medicine: The compound is utilized in the development of antibody-drug conjugates (ADCs), where it serves as a cleavable linker .
Industry: In industrial applications, this compound is used in the synthesis of various polymers and materials with specific functional properties .
Mechanism of Action
Target of Action
The primary target of 6-Azidohexan-1-amine is the antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
Mode of Action
This compound acts as a cleavable linker in the structure of ADCs . It connects the antibody to the cytotoxic drug and allows for the selective delivery of the cytotoxic agent to the cancer cells . The cleavable nature of the linker ensures that the cytotoxic drug is released only when the ADC has reached the target cell .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the ADC pathway . Once the ADC is internalized by the target cell, the linker is cleaved, releasing the cytotoxic drug. This drug then interferes with cell division and leads to cell death .
Pharmacokinetics
The pharmacokinetics of this compound is largely determined by its role as a linker in ADCs . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADC would impact the bioavailability of the cytotoxic drug . .
Result of Action
The result of the action of this compound is the selective delivery of a cytotoxic drug to cancer cells, leading to their death . By acting as a cleavable linker, this compound ensures that the cytotoxic drug is only released within the target cells, minimizing damage to healthy cells .
Action Environment
The action of this compound, as part of an ADC, can be influenced by various environmental factors. These include the characteristics of the tumor microenvironment, such as pH and the presence of certain enzymes, which can impact the stability and efficacy of the ADC . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
6-Azidohexan-1-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The azide group in this compound can participate in click chemistry reactions, particularly with terminal alkynes, forming stable triazole linkages. This property is often exploited in bioconjugation techniques, where this compound is used to label or modify biomolecules. Additionally, the amine group can engage in reactions such as coupling with carboxylic acids or reductive amination with aldehydes or ketones .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of this compound into cellular proteins through bioconjugation can alter protein function and localization, impacting cellular signaling and metabolic pathways. Studies have demonstrated that this compound can be used to track protein interactions and dynamics within cells, providing valuable insights into cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through its azide and amine groups. The azide group can form covalent bonds with alkyne-containing molecules via click chemistry, resulting in the formation of triazole linkages. This reaction is highly specific and efficient, making it a powerful tool for studying molecular interactions. The amine group of this compound can also participate in various chemical reactions, such as forming amide bonds with carboxylic acids or undergoing reductive amination with aldehydes or ketones .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that this compound can maintain its functionality over extended periods, making it suitable for various biochemical applications .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and can be used to study specific biochemical pathways without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including cellular stress and apoptosis. It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into biomolecules. The compound can be metabolized through pathways involving amine and azide groups, leading to the formation of various metabolites. These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as the presence of specific binding proteins and the overall cellular environment .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, nucleus, or other organelles, where it can participate in specific biochemical reactions and influence cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Azidohexan-1-amine can be synthesized through several methods. One common approach involves the reaction of 6-chloro-1-hexanol with sodium azide in a solvent such as dimethylformamide (DMF) under heating conditions . The reaction proceeds as follows:
6-chloro-1-hexanol+NaN3→this compound+NaCl
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the explosive nature of azides .
Chemical Reactions Analysis
Types of Reactions: 6-Azidohexan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry reactions.
Reducing Agents: Hydrogen gas with palladium catalyst for reduction reactions.
Major Products:
Triazoles: Formed from click chemistry reactions.
Amines: Formed from reduction reactions.
Comparison with Similar Compounds
6-Azidohexanol: Similar structure but with a hydroxyl group instead of an amine.
6-Azidohexanoic Acid: Contains a carboxylic acid group instead of an amine.
6-Azidohexylamine: Another name for 6-azidohexan-1-amine.
Uniqueness: this compound is unique due to its combination of an azide group and an amine group, allowing it to participate in a wide range of chemical reactions. Its ability to form stable triazole linkages through click chemistry makes it particularly valuable in various research and industrial applications .
Properties
IUPAC Name |
6-azidohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4/c7-5-3-1-2-4-6-9-10-8/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQMAUAPICAWGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=[N+]=[N-])CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476243 | |
Record name | 6-azidohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349553-73-7 | |
Record name | 6-azidohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Azido-hexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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